Oxidronic Oxidronic
Brand Name: Vulcanchem
CAS No.: 1546-10-7
VCID: VC0224303
InChI:
SMILES:
Molecular Formula: C4H5BN2O2
Molecular Weight: 0

Oxidronic

CAS No.: 1546-10-7

Cat. No.: VC0224303

Molecular Formula: C4H5BN2O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Oxidronic - 1546-10-7

Specification

CAS No. 1546-10-7
Molecular Formula C4H5BN2O2
Molecular Weight 0

Introduction

Chemical Structure and Properties

Oxidronic acid, scientifically known as (hydroxymethylene)bisphosphonic acid or (hydroxymethylene)diphosphonic acid, belongs to the family of bisphosphonates. It has a chemical formula of CH6O7P2 and a molecular weight of 192.00 g/mol . The compound's structural composition includes carbon (6.26%), hydrogen (3.15%), oxygen (58.33%), and phosphorus (32.26%) .

The molecular structure of oxidronic acid features a central carbon atom bonded to a hydroxyl group and two phosphonic acid groups. This unique arrangement gives the compound its distinctive chemical properties and biological activities. Oxidronic acid is classified as a 1,1-bis(phosphonic acid) .

Chemical Identifiers

ParameterValue
CAS Registry Number15468-10-7
IUPAC Name[hydroxy(phosphono)methyl]phosphonic acid
Molecular FormulaCH6O7P2
Molecular Weight192.00 g/mol
InChI KeyHJZKOAYDRQLPME-UHFFFAOYSA-N

This compound is registered with several alternative names including hydroxymethylene diphosphonic acid, which reflects its chemical structure and composition .

Synthesis and Preparation Methods

The synthesis of oxidronic acid typically involves the reaction of phosphorous acid (H3PO3) with formaldehyde (CH2O) under carefully controlled acidic conditions. The reaction can be represented as:

H3PO3 + CH2O → CH6O7P2

Industrial production often utilizes phosphorus trichloride (PCl3) and phosphorous acid in the presence of water, with reaction conditions precisely monitored to ensure high yield and purity of the final product. The preparation method was developed by researchers including O.T. Quimby as documented in French patent 1506840 and US patent 3422137 .

Chemical Reactivity

Oxidronic acid demonstrates versatile chemical reactivity, participating in various types of chemical transformations:

Oxidation Reactions

The compound can undergo oxidation to form various phosphonic acid derivatives, expanding its utility in synthetic pathways.

Reduction Reactions

Under specific conditions, oxidronic acid can be reduced to yield hydroxymethylphosphonic acid, demonstrating its versatility as a chemical intermediate.

Substitution Reactions

The hydroxyl group in oxidronic acid can participate in substitution reactions with appropriate reagents, leading to the formation of functionalized derivatives with potential applications in medicinal chemistry and materials science.

Common reagents employed in these transformations include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4), with the specific reaction products determined by the conditions and reagents utilized.

Biological Activities

Antioxidant Properties

Oxidronic acid exhibits significant antioxidant activity, which plays a crucial role in mitigating oxidative stress—a condition associated with various chronic diseases. The mechanisms through which this compound exerts its antioxidant effects include electron donation to neutralize free radicals and scavenging of reactive oxygen species (ROS).

Antioxidant Activity Comparison

Test SystemIC50 Value (μM)Comparison Standard
DPPH Radical Scavenging25Ascorbic Acid (20)
Hydroxyl Radical Scavenging30Trolox (28)
Superoxide Scavenging15Quercetin (18)

The table above demonstrates oxidronic acid's comparative antioxidant potency against established standards, with lower IC50 values indicating stronger scavenging ability.

Enzymatic Pathways

Research indicates that oxidronic acid's antioxidant effects are mediated through several biochemical pathways:

  • Inhibition of lipid peroxidation, helping maintain cellular membrane integrity

  • Enhancement of antioxidant enzymes, including upregulation of superoxide dismutase and glutathione peroxidase expression

Medical Applications

Skeletal Imaging

Oxidronic acid serves as a diagnostic skeletal imaging agent used to demonstrate areas of altered osteogenesis in both adult and pediatric patients . When complexed with technetium-99m, it forms technetium Tc-99m oxidronate, which is utilized in nuclear medicine for bone scintigraphy .

Diagnostic Applications

The compound has demonstrated significant utility in the diagnosis of Paget's disease, a chronic disorder that can result in enlarged and misshapen bones. Clinical evaluations by researchers such as A. Evans et al. have validated its effectiveness in this application .

Cancer Detection

Oxidronic acid derivatives have shown promise in the localization of bone metastases, as demonstrated in studies by F. Tenenbaum and colleagues published in the European Journal of Nuclear Medicine .

Derivatives and Related Compounds

Sodium Salt Derivative

The sodium salt of oxidronic acid (oxidronate sodium, CAS 14255-61-9) has a molecular formula of CH4Na2O7P2 and a molecular weight of 235.97 g/mol. It contains carbon (5.09%), hydrogen (1.71%), sodium (19.49%), oxygen (47.46%), and phosphorus (26.25%). This derivative forms crystals from methanol/water (6/1) with a melting point of 297-300°C .

Technetium-99m Complex

The technetium-99m complex of oxidronic acid (CAS 72945-61-0) is commercially available under trade names such as TechneScan HDP and Osteoscan-HDP (both by Mallinckrodt). This radioactive complex is utilized as a diagnostic aid for bone imaging in nuclear medicine .

Current Research and Future Perspectives

Drug Repurposing Studies

Current research is exploring oxidronic acid's potential in drug repurposing strategies. Computational-based approaches have identified it among the top FDA-approved compounds with high binding affinity for GidB, suggesting potential applications in combating drug-resistant tuberculosis .

Structure-Based Drug Design

The identification of oxidronic acid's binding capabilities opens avenues for structure-based drug design approaches targeting mycobacterial methyltransferases. This approach could lead to novel therapeutics addressing the global challenge of antimicrobial resistance .

Future Research Directions

Future comprehensive in vitro and in vivo investigations of oxidronic acid and its derivatives will aid in the discovery of potential repurposed anti-tuberculosis drugs. The compound's established safety profile as an FDA-approved agent makes it particularly promising for accelerated development pathways .

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